molecular formula C11H12N2O4 B187589 Morpholino(2-nitrophenyl)methanone CAS No. 26162-89-0

Morpholino(2-nitrophenyl)methanone

Cat. No. B187589
CAS RN: 26162-89-0
M. Wt: 236.22 g/mol
InChI Key: ZZSKMNCIAKKVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino(2-nitrophenyl)methanone is a biochemical compound used for proteomics research . It has a molecular formula of C11H12N2O4 and a molecular weight of 236.22 .


Synthesis Analysis

The synthesis of Morpholino(2-nitrophenyl)methanone involves a general procedure where an aryl halide and amine are taken in dry 1,4-dioxane . Palladium diacetate, Xantphos, and DMAP are added, followed by equivalents of Co2(CO)8 . The mixture is then sealed and microwave irradiated . The reaction mixture is concentrated under reduced pressure, diluted with ethyl acetate and water, and the ethyl acetate layer is separated, dried over sodium sulphate, and concentrated .


Molecular Structure Analysis

The Morpholino(2-nitrophenyl)methanone molecule contains a total of 30 bonds . There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 nitro group (aromatic), and 1 ether (aliphatic) .


Chemical Reactions Analysis

The reaction of Morpholino(2-nitrophenyl)methanone involves a general procedure where an aryl halide and amine are taken in dry 1,4-dioxane . Palladium diacetate, Xantphos, and DMAP are added, followed by equivalents of Co2(CO)8 . The mixture is then sealed and microwave irradiated .


Physical And Chemical Properties Analysis

Morpholino(2-nitrophenyl)methanone has a molecular formula of C11H12N2O4 and a molecular weight of 236.22 . It contains a total of 29 atoms; 12 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms .

Scientific Research Applications

Chemical Synthesis

  • Morpholino(2-nitrophenyl)methanone derivatives have been synthesized in various chemical reactions, demonstrating their utility in organic synthesis. For instance, simultaneous double C2/C3 functionalization of the pyridine ring of quinoline molecule by the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide resulted in the synthesis of a related compound (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).

Biochemical Studies

  • The compound has been used in biochemical studies, such as in the synthesis of new potential PET agents for imaging enzymes in Parkinson's disease. This research is crucial for developing diagnostic tools in neurodegenerative disorders (Wang, Gao, Xu, & Zheng, 2017).

Antitumor Activity

  • Some derivatives of Morpholino(2-nitrophenyl)methanone have shown potential in antitumor activity. This includes compounds like 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, which demonstrated inhibition on the proliferation of various cancer cell lines (Tang & Fu, 2018).

Medicinal Chemistry

  • In medicinal chemistry, Morpholino(2-nitrophenyl)methanone analogs have been used to develop new classes of drugs. For example, morpholylureas were synthesized as inhibitors for an enzyme relevant in leukemia and hormone-related cancers (Flanagan et al., 2014).

Pharmaceutical Applications

  • The compound has also been used in the synthesis of pharmaceutical intermediates, such as in the practical synthesis of Chiral 2-Morpholine derivatives. These intermediates are key starting materials for investigational drug candidates (Kopach et al., 2009).

Future Directions

Morpholino derivatives have sparked great attention in recent years due to their biological uses . They have been found to exert antiproliferative and antimetastatic effects on MDA-MB-231 breast cancer cells . This suggests that more studies are needed to uncover their mechanism of action on cancer cells .

properties

IUPAC Name

morpholin-4-yl-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-3-1-2-4-10(9)13(15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSKMNCIAKKVRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351844
Record name (Morpholin-4-yl)(2-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholino(2-nitrophenyl)methanone

CAS RN

26162-89-0
Record name (Morpholin-4-yl)(2-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholino(2-nitrophenyl)methanone
Reactant of Route 2
Reactant of Route 2
Morpholino(2-nitrophenyl)methanone
Reactant of Route 3
Reactant of Route 3
Morpholino(2-nitrophenyl)methanone
Reactant of Route 4
Reactant of Route 4
Morpholino(2-nitrophenyl)methanone
Reactant of Route 5
Reactant of Route 5
Morpholino(2-nitrophenyl)methanone
Reactant of Route 6
Reactant of Route 6
Morpholino(2-nitrophenyl)methanone

Citations

For This Compound
1
Citations
M Malviya, YCS Kumar, RB Mythri… - Bioorganic & medicinal …, 2009 - Elsevier
Earlier we have reported the effect of arecoline thiazolidinone and morpholino arecoline derivatives as muscarinic receptor 1 agonists in Alzheimer’s presenile dementia models. To …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.